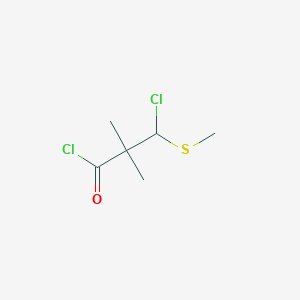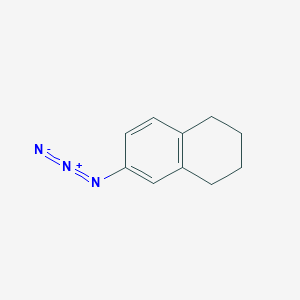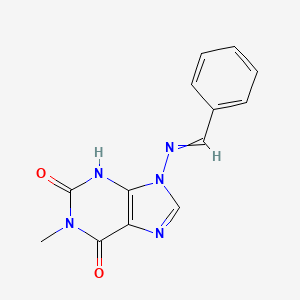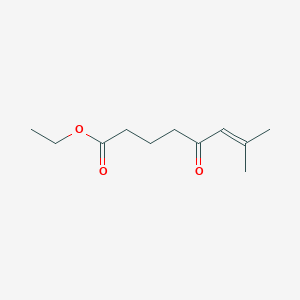
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C6H11ClOS It is a chlorinated derivative of propanoyl chloride, featuring a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride typically involves the chlorination of 2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
化学反应分析
Types of Reactions
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols, thiols), solvents (e.g., dichloromethane, ethanol), and mild bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
科学研究应用
3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a key intermediate or modifying agent.
相似化合物的比较
Similar Compounds
2-Chloro-2-methylpropanoic acid: A structurally similar compound with a carboxylic acid group instead of a carbonyl chloride.
3-Chloro-2,2-dimethylpropanoic acid: Another related compound with a carboxylic acid group.
2,2-Dimethyl-3-(methylsulfanyl)propanoyl chloride: Lacks the chlorine atom present in 3-Chloro-2,2-dimethyl-3-(methylsulfanyl)propanoyl chloride.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
属性
CAS 编号 |
115363-83-2 |
|---|---|
分子式 |
C6H10Cl2OS |
分子量 |
201.11 g/mol |
IUPAC 名称 |
3-chloro-2,2-dimethyl-3-methylsulfanylpropanoyl chloride |
InChI |
InChI=1S/C6H10Cl2OS/c1-6(2,4(7)9)5(8)10-3/h5H,1-3H3 |
InChI 键 |
JXJZGBPGCMFJCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(SC)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)


![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)








